molecular formula C16H20O3S B3508681 3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione

3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione

Cat. No.: B3508681
M. Wt: 292.4 g/mol
InChI Key: QLGISVWMERQCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxathiine core with four methyl groups and two ketone functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone functionalities to alcohols.

    Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Known for its use in polymerization and as a reagent in organic synthesis.

    2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane: Utilized in the synthesis of advanced materials and as a catalyst in various reactions.

Uniqueness

3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione stands out due to its phenoxathiine core and the presence of both methyl groups and ketone functionalities. This unique combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,3,7,7-tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3S/c1-15(2)5-9(17)13-11(7-15)19-12-8-16(3,4)6-10(18)14(12)20-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGISVWMERQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=C(O2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Reactant of Route 2
Reactant of Route 2
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Reactant of Route 3
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Reactant of Route 4
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Reactant of Route 5
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Reactant of Route 6
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione

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